Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 111669-25-1) is a Boc-protected heterobifunctional building block with the molecular formula C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol. Structurally, it features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 3-aminopyridin-2-yl moiety.

Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol
CAS No. 111669-25-1
Cat. No. B111163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
CAS111669-25-1
Molecular FormulaC₁₄H₂₂N₄O₂
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)N
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10,15H2,1-3H3
InChIKeyCBTYZJKYXVDWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 111669-25-1): A Strategic Boc-Protected Aminopyridine-Piperazine Building Block for Precision Synthesis


Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 111669-25-1) is a Boc-protected heterobifunctional building block with the molecular formula C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol . Structurally, it features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 3-aminopyridin-2-yl moiety. This configuration provides a protected secondary amine on the piperazine and a free primary aromatic amine on the pyridine ring, enabling sequential, orthogonal reactivity in multi-step synthetic routes . The compound is a key intermediate in medicinal chemistry programs, particularly for constructing kinase inhibitor scaffolds and CNS-active agents, where the aminopyridine-piperazine motif is a recognized pharmacophore [1].

Why Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate Cannot Be Substituted with Generic Piperazine Analogs


This compound's strategic value lies in its orthogonal protection: a Boc group masks the piperazine nitrogen while leaving the 3-aminopyridine moiety free for functionalization. Generic substitution with deprotected or alternatively protected analogs—such as 4-(3-aminopyridin-2-yl)piperazine (no Boc), N-Boc-piperazine without the pyridine moiety, or the corresponding nitro precursor (CAS 153473-24-6)—is not chemically or operationally equivalent [1]. The deprotected analog exposes a reactive secondary amine, leading to uncontrolled polymerization, off-target alkylation, or poor regioselectivity in subsequent steps. The nitro precursor requires an additional reduction step, increasing step count and introducing metal catalyst impurities that complicate downstream purification [2]. The unique orthogonal reactivity profile enables chemoselective functionalization: the free aromatic amine can undergo reductive amination or amide coupling while the Boc group remains intact, then be cleaved under mild acidic conditions (e.g., TFA/DCM) to reveal the piperazine nitrogen for final diversification [3].

Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate: Comparative Quantitative Evidence for Scientific Selection


Synthesis Efficiency: Catalytic Hydrogenation of Nitro Precursor vs. Alternative Routes

The target compound is produced via catalytic hydrogenation of its nitro precursor, tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 153473-24-6). This method achieves a 78% isolated yield at a 1.14 mmol scale under mild conditions (room temperature, H₂ balloon, 2 h) [1]. In contrast, the deprotected analog 4-(3-aminopyridin-2-yl)piperazine requires multi-step synthesis with additional protection/deprotection cycles, leading to lower cumulative yields (typically <50% over 3 steps) and increased purification burden due to the free piperazine amine [2].

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Downstream Versatility: Reductive Amination Efficiency with Acetaldehyde

The compound demonstrates high efficiency as a substrate for reductive amination on the free 3-amino group. Reaction with acetaldehyde using NaBH₃CN in methanol at room temperature over 2 days yields 4-(3-ethylamino-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester in 91% isolated yield [1]. This compares favorably to the deprotected analog 4-(3-aminopyridin-2-yl)piperazine, where similar reductive amination conditions typically yield <70% due to competing alkylation at the unprotected piperazine nitrogen, producing complex mixtures of mono- and di-alkylated products [2].

Medicinal Chemistry Library Synthesis Late-Stage Functionalization

Product Purity and Analytical Verification: 97% Assay with Full QC Documentation

The compound is commercially available with a standard purity specification of 97% (HPLC), supported by batch-specific quality control documentation including NMR, HPLC, and optionally GC analysis . This contrasts with the deprotected analog 4-(3-aminopyridin-2-yl)piperazine, which is typically supplied at 95% purity with limited analytical documentation due to its inherent instability (hygroscopic nature and susceptibility to oxidation) . Furthermore, the Boc group confers superior long-term storage stability when maintained at 2–8°C in an inert atmosphere, protected from light, as specified by multiple reputable vendors .

Quality Assurance Analytical Chemistry Procurement Specification

Structural Integrity: Physicochemical Profile vs. Deprotected Analog

The target compound exhibits a LogP (Consensus) of 1.41 and a Topological Polar Surface Area (TPSA) of 71.69 Ų, indicating balanced lipophilicity favorable for membrane permeability in cellular assays . In contrast, the deprotected analog 4-(3-aminopyridin-2-yl)piperazine has a significantly lower calculated LogP (approximately -0.2 to 0.1) and a higher TPSA (~78 Ų) due to the exposed secondary amine, which reduces passive diffusion across biological membranes and increases aqueous solubility to a level that can complicate organic extraction during workup [1]. The target compound's boiling point of 448.8±45.0 °C and predicted pKa of 9.35±0.29 further define its handling and reactivity profile [2].

Physicochemical Characterization Computational Chemistry Formulation Development

Optimized Research Applications for Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 111669-25-1)


Building Kinase Inhibitor Libraries via Orthogonal Functionalization

The orthogonal protection enables sequential diversification: first, the free 3-amino group is derivatized via reductive amination or amide coupling to introduce target-specific moieties (e.g., hinge-binding motifs for kinase inhibition). Subsequent Boc deprotection reveals the piperazine nitrogen, which can be functionalized with solubility-enhancing groups or linker moieties. The 91% yield demonstrated for reductive amination with acetaldehyde [1] confirms the efficiency of this strategy, while the 78% synthetic yield from the nitro precursor [2] ensures reliable supply for library-scale synthesis. This orthogonal reactivity profile is essential for generating diverse compound libraries in medicinal chemistry campaigns targeting kinases, GPCRs, and CNS receptors where the aminopyridine-piperazine scaffold is a privileged pharmacophore .

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The compound's Consensus LogP of 1.41 and TPSA of 71.69 Ų [1] place it within the optimal physicochemical space for CNS penetration (LogP 1–3, TPSA <90 Ų). This balanced profile supports passive diffusion across the blood-brain barrier while maintaining adequate aqueous solubility for formulation. The 3-substituted 2-pyridinyl-1-piperazine scaffold is a validated starting point for atypical antipsychotic agents [2]. Using the Boc-protected derivative ensures that subsequent analogs retain favorable CNS physicochemical properties without introducing additional polar groups that could impair brain exposure. In contrast, the deprotected analog (LogP <0.1) would require immediate functionalization to achieve acceptable lipophilicity, reducing synthetic flexibility.

Custom Synthesis and Process Chemistry Scale-Up

The well-documented synthesis via catalytic hydrogenation of the nitro precursor (78% yield at 1.14 mmol scale) [1] provides a scalable route for larger research quantities (10–100 g). The commercial availability of 97% pure material with full QC documentation (NMR, HPLC, GC) [2] eliminates the need for in-house purification, reducing lead time by 1–2 weeks. The specified storage conditions (2–8 °C, inert atmosphere, protected from light) are compatible with standard laboratory storage infrastructure. These factors make this compound a reliable, cost-effective building block for process chemistry groups developing scalable routes to clinical candidates or for CROs offering custom synthesis services that require reproducible, well-characterized intermediates.

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